molecular formula C6H6F3IN2 B1322039 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole CAS No. 824431-97-2

4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole

Cat. No.: B1322039
CAS No.: 824431-97-2
M. Wt: 290.02 g/mol
InChI Key: GGSVXDGOBFDIRX-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of iodine, methyl, and trifluoroethyl groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylimidazole and 2,2,2-trifluoroethyl iodide.

    Alkylation: The trifluoroethyl group is introduced via alkylation using 2,2,2-trifluoroethyl iodide under basic conditions, such as using potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or DMF are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-imidazole derivative, while a Suzuki coupling reaction could produce a biaryl compound.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoroethyl group could enhance its lipophilicity, improving cell membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Lacks the iodine and trifluoroethyl groups, making it less reactive in certain contexts.

    4-Iodo-1H-imidazole: Similar iodine substitution but lacks the methyl and trifluoroethyl groups.

    1-(2,2,2-Trifluoroethyl)-1H-imidazole: Contains the trifluoroethyl group but lacks the iodine and methyl groups.

Uniqueness

4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is unique due to the combination of its substituents, which can confer distinct chemical reactivity and biological activity. The presence of the trifluoroethyl group can enhance its stability and lipophilicity, while the iodine atom can serve as a versatile handle for further functionalization.

Properties

IUPAC Name

4-iodo-2-methyl-1-(2,2,2-trifluoroethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3IN2/c1-4-11-5(10)2-12(4)3-6(7,8)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVXDGOBFDIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621191
Record name 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824431-97-2
Record name 4-Iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound, MS: m/e=291.0 (M+H+), was prepared in accordance with the general method of example 1 from 5-iodo-2-methyl-1H-imidazole and 2,2,2-trifluoroethyl mesylate.
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Synthesis routes and methods II

Procedure details

4-Iodo-2-methyl-1H-imidazole (1.0 g, 4.8 mmol) was dissolved in 10 mL of DMF. Trifluoroethyl p-toluenesulfonate (4.89 g, 19.2 mmol) and cesium carbonate (1.57 g, 4.8 mmol) were added and the mixture was stirred for 18 h in a 50° C. oil bath. The reaction was cooled and taken up in ethyl acetate and water. The layers were separated, and the aqueous layer was extracted twice more with ethyl acetate. The combined organic layers were washed with water and brine, and dried over sodium sulfate. After evaporation, the residue was purified by silica gel chromatography (ethyl acetate/hexanes) to give 0.6 g (43%) of 4-iodo-2-methyl-1-(2,2,2-trifluoro-ethyl)-1H-imidazole. (M+H)+=291.
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